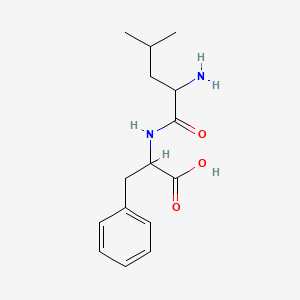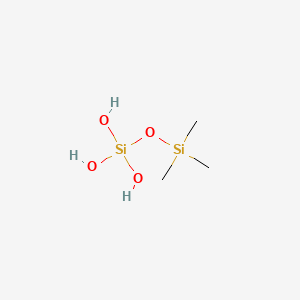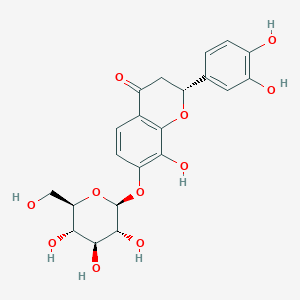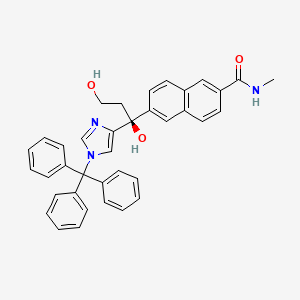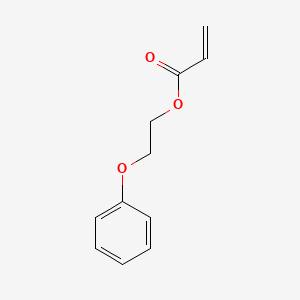
1-Bromo-4-cyclopentylbenzene
概要
説明
1-Bromo-4-cyclopentylbenzene is a chemical compound with the molecular formula C11H13Br . It has a molecular weight of 225.13 .
Molecular Structure Analysis
The InChI code for 1-Bromo-4-cyclopentylbenzene is1S/C11H13Br/c12-11-7-5-10(6-8-11)9-3-1-2-4-9/h5-9H,1-4H2 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
1-Bromo-4-cyclopentylbenzene is a liquid at room temperature . More specific physical and chemical properties like boiling point, melting point, and solubility are not provided in the search results.科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 1-Bromo-4-cyclopentylbenzene, focusing on six unique fields:
Organic Synthesis
1-Bromo-4-cyclopentylbenzene is widely used as an intermediate in organic synthesis. Its bromine atom can be replaced through various substitution reactions, making it a valuable building block for synthesizing more complex molecules. This compound is particularly useful in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Pharmaceutical Research
In pharmaceutical research, 1-Bromo-4-cyclopentylbenzene serves as a precursor for the synthesis of bioactive molecules. Its structure allows for the introduction of cyclopentyl and benzene rings into drug candidates, which can enhance the pharmacokinetic and pharmacodynamic properties of the resulting compounds. This makes it a crucial component in the development of new therapeutic agents .
Material Science
1-Bromo-4-cyclopentylbenzene is used in the development of advanced materials, including liquid crystals and polymers. Its unique structure contributes to the formation of materials with desirable mechanical and thermal properties. Researchers utilize this compound to design materials for electronic displays, sensors, and other high-tech applications .
Catalysis
In the field of catalysis, 1-Bromo-4-cyclopentylbenzene is employed as a ligand or a catalyst precursor. Its ability to form stable complexes with transition metals makes it useful in various catalytic processes, including cross-coupling reactions and polymerization. These catalytic applications are essential for the efficient and sustainable production of chemicals .
Environmental Chemistry
Researchers in environmental chemistry use 1-Bromo-4-cyclopentylbenzene to study the behavior and fate of brominated organic compounds in the environment. This compound helps in understanding the degradation pathways, persistence, and potential environmental impacts of brominated pollutants. Such studies are crucial for developing strategies to mitigate environmental contamination .
Analytical Chemistry
In analytical chemistry, 1-Bromo-4-cyclopentylbenzene is used as a standard or reference material for the calibration of analytical instruments. Its well-defined chemical properties make it suitable for use in techniques such as gas chromatography and mass spectrometry. This ensures accurate and reliable measurements in various analytical applications .
Safety and Hazards
The safety information available indicates that 1-Bromo-4-cyclopentylbenzene is associated with some hazards. It has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
作用機序
Target of Action
The primary target of 1-Bromo-4-cyclopentylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .
Mode of Action
1-Bromo-4-cyclopentylbenzene interacts with its targets through a two-step mechanism known as electrophilic aromatic substitution .
In the first, slow or rate-determining, step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway affected by 1-Bromo-4-cyclopentylbenzene is the Suzuki–Miyaura coupling . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The compound is known to be a liquid at room temperature , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of 1-Bromo-4-cyclopentylbenzene is the formation of a substituted benzene ring . This occurs through the removal of a proton from the benzenonium intermediate formed in the first step of the reaction .
Action Environment
The action of 1-Bromo-4-cyclopentylbenzene can be influenced by various environmental factors. For example, the rate of reaction can be affected by the presence of other reagents in the Suzuki–Miyaura coupling . .
特性
IUPAC Name |
1-bromo-4-cyclopentylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c12-11-7-5-10(6-8-11)9-3-1-2-4-9/h5-9H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJMEQDYMUAAKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70710583 | |
| Record name | 1-Bromo-4-cyclopentylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70710583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-cyclopentylbenzene | |
CAS RN |
59734-91-7 | |
| Record name | 1-Bromo-4-cyclopentylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59734-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-cyclopentylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70710583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

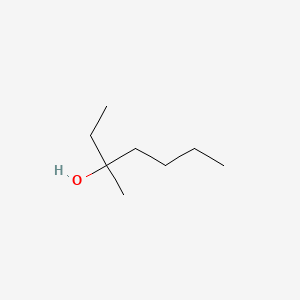
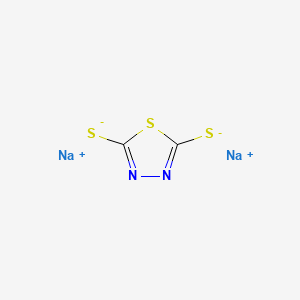
![Propanol, [2-(2-butoxymethylethoxy)methylethoxy]-](/img/structure/B3029157.png)
![(7Z,11E)-5-Hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-7,11-diene-2,6,21-trione](/img/structure/B3029158.png)



